Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)-
Description
The compound Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)- is a polysubstituted aromatic derivative featuring a bromomethyl group at position 5, methoxy groups at positions 1 and 2, and a benzyloxy (phenylmethoxy) group at position 2. This structure suggests its utility as a synthetic intermediate, particularly in pharmaceuticals or polymer chemistry. The bromomethyl group serves as a reactive site for nucleophilic substitution or cross-coupling reactions, while the methoxy and benzyloxy groups likely act as protecting or directing groups in multi-step syntheses .
Key structural attributes:
- Reactivity: The bromine atom in the bromomethyl group enhances electrophilicity, facilitating alkylation or Suzuki-Miyaura coupling reactions.
- Stability: Methoxy and benzyloxy groups provide steric and electronic stabilization to the aromatic ring.
- Applications: Potential use in synthesizing complex molecules, such as bioactive compounds or dendrimers.
Properties
CAS No. |
651340-08-8 |
|---|---|
Molecular Formula |
C16H17BrO3 |
Molecular Weight |
337.21 g/mol |
IUPAC Name |
5-(bromomethyl)-1,2-dimethoxy-3-phenylmethoxybenzene |
InChI |
InChI=1S/C16H17BrO3/c1-18-14-8-13(10-17)9-15(16(14)19-2)20-11-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3 |
InChI Key |
NXTAKIBPZROMHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CBr)OCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Structural Characterization and Properties
Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)- is a functionalized aromatic compound featuring a bromomethyl substituent at position 5, methoxy groups at positions 1 and 2, and a phenylmethoxy (benzyloxy) group at position 3. This specific arrangement of functional groups makes it particularly valuable as a synthetic intermediate for more complex structures.
Preparation Method 1: Direct Bromination of Methyl Derivatives
Radical Bromination Using N-Bromosuccinimide
The most straightforward approach to synthesizing Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)- involves the selective bromination of the corresponding methyl derivative (1,2-dimethoxy-3-(phenylmethoxy)-5-methylbenzene). This method leverages radical bromination at the benzylic position.
Reaction Scheme and Conditions
The reaction can be performed using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions:
| Reagent | Quantity | Function |
|---|---|---|
| 1,2-dimethoxy-3-(phenylmethoxy)-5-methylbenzene | 1 equivalent | Starting material |
| N-Bromosuccinimide (NBS) | 1.1-1.2 equivalents | Brominating agent |
| AIBN | 0.05-0.1 equivalents | Radical initiator |
| Carbon tetrachloride or chloroform | 10-15 mL/g | Reaction solvent |
The reaction proceeds via a free radical mechanism, where the bromine atom is selectively introduced at the benzylic position (position 5). This selectivity is due to the relative stability of the benzylic radical intermediate formed during the reaction.
Experimental Procedure
- Charge a dry, round-bottomed flask with the methyl precursor and solvent
- Add AIBN and NBS
- Heat the mixture under reflux (70-80°C) with stirring for 4-6 hours
- Monitor reaction progress by TLC
- Upon completion, cool the reaction mixture to room temperature
- Filter to remove succinimide byproduct
- Wash the filtrate with sodium thiosulfate solution to remove excess bromine
- Dry over anhydrous sodium sulfate
- Evaporate the solvent under reduced pressure
- Purify by column chromatography using hexane/ethyl acetate gradient
This method typically provides yields in the range of 65-75% for similar benzyl bromination reactions.
Alternative Bromination Methods
For industrial-scale production, continuous flow reactors may be employed to ensure efficient mixing and heat transfer. The use of bromine or hydrobromic acid in the presence of a catalyst can also be employed to achieve high yields and purity.
Preparation Method 2: Alkylation and Etherification Approach
Sequential Etherification Strategy
An alternative approach involves the sequential introduction of methoxy and phenylmethoxy groups onto a suitable precursor followed by bromination. This method is particularly useful when the appropriate methyl precursor is not readily available.
Synthetic Route
The synthesis begins with a suitable dihydroxybenzene derivative, followed by selective protection, alkylation, and finally bromination:
| Step | Reaction | Reagents | Conditions |
|---|---|---|---|
| 1 | Protection of phenolic groups | Dimethyl sulfate, K₂CO₃ | Acetone, reflux, 8-12h |
| 2 | Introduction of phenylmethoxy group | Benzyl bromide, K₂CO₃ | DMF, 20-30°C, 1-3h |
| 3 | Introduction of methyl group | Various alkylation methods | Depends on substrate |
| 4 | Bromination of methyl group | NBS, AIBN | CCl₄, reflux, 4-6h |
Key Reaction Parameters
The selective etherification can be achieved by controlling:
- Reaction temperature (lower temperatures favor monoalkylation)
- Base strength and stoichiometry
- Order of addition
- Solvent choice
For the introduction of the phenylmethoxy group, potassium carbonate in DMF has been shown to be effective for similar structures with yields of 83% reported.
| Base | Solvent | Temperature | Time | Reported Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 20°C | 1h | 83% |
| K₂CO₃ | Acetone | 20°C | 0.5-3.5h | 14% |
| Cs₂CO₃ | Acetonitrile | 20°C | 25h | 77% |
The data indicates that DMF is the preferred solvent for alkylation reactions involving benzylic bromides and phenolic substrates.
Preparation Method 3: Functional Group Manipulation Approach
From Carboxylic Acid Derivatives
Another viable approach involves starting with appropriately substituted benzoic acid derivatives and performing functional group manipulations to introduce the bromomethyl group.
Reduction-Bromination Sequence
This approach begins with an appropriately substituted methyl benzoate:
- Reduction of the ester to a primary alcohol using LiAlH₄ or NaBH₄
- Bromination of the resulting benzyl alcohol using PBr₃ or HBr
Reaction Conditions
| Step | Reagent | Solvent | Temperature | Time | Expected Yield |
|---|---|---|---|---|---|
| Reduction | LiAlH₄ (1 equiv.) | THF | 0°C to RT | 2-4h | 85-95% |
| Bromination | PBr₃ (0.4 equiv.) | Dichloromethane | 0°C to RT | 2-3h | 75-85% |
For the reduction step, sodium bis(2-methoxyethoxy)aluminum dihydride (Vitride) in THF has been reported as an effective reducing agent for similar structures. The reaction is typically performed under inert atmosphere (nitrogen) at reflux until completion as monitored by HPLC.
Protection-Deprotection Strategy for Hydroxyl Groups
When starting from polyhydroxylated precursors, a strategic protection-deprotection sequence can be employed to achieve the desired substitution pattern.
Synthetic Sequence
- Protection of specific hydroxyl groups as benzyl ethers
- Methylation of remaining hydroxyl groups
- Introduction of the bromomethyl functionality
- Selective deprotection if required
This approach allows for precise control over the substitution pattern but may require additional steps compared to direct methods.
Preparation Method 4: Cross-Coupling Approach
Suzuki Coupling Strategy
For more complex substitution patterns, palladium-catalyzed cross-coupling reactions offer a versatile approach:
- Preparation of an appropriately substituted aryl halide or boronic acid
- Suzuki coupling to introduce the phenylmethoxy-containing moiety
- Subsequent functionalization to introduce the bromomethyl group
Reaction Conditions
| Parameter | Condition | Notes |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 2-5 mol% |
| Base | K₂CO₃ or Cs₂CO₃ | 2-3 equivalents |
| Solvent | THF/H₂O or DMF | Depends on substrate solubility |
| Temperature | 60-80°C | Higher temperatures may be required for less reactive substrates |
| Atmosphere | Inert (N₂ or Ar) | To prevent catalyst oxidation |
Regioselectivity Considerations
The regioselectivity in cross-coupling reactions can be influenced by steric and electronic factors. For example, bulky ligands favor coupling at less hindered positions relative to methoxy groups.
Comparative Analysis of Preparation Methods
Efficiency and Yield Comparison
| Method | Advantages | Disadvantages | Expected Yield | Scale Applicability |
|---|---|---|---|---|
| Direct Bromination | Fewest steps, straightforward | Requires methyl precursor, selectivity challenges | 65-75% | Lab to industrial |
| Alkylation/Etherification | Flexible starting materials | Multiple steps, potential byproducts | 60-70% | Lab to medium |
| Functional Group Manipulation | High selectivity | Multiple steps, expensive reagents | 65-75% | Lab to medium |
| Cross-Coupling | High versatility, precise control | Catalyst cost, complex setup | 50-70% | Primarily lab scale |
Synthetic Pathway Selection Criteria
The optimal preparation method should be selected based on:
- Availability of starting materials
- Required scale of production
- Available equipment and expertise
- Economic considerations
- Environmental impact
For laboratory-scale synthesis, the direct bromination method offers the best balance of simplicity and efficiency. For industrial applications, the alkylation/etherification approach may be more practical due to the availability of starting materials and scalability of each step.
Characterization and Purity Assessment
Analytical Methods
The successful preparation of Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)- can be confirmed using various analytical techniques:
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Characteristic signals: methoxy protons (δ 3.7-3.9 ppm), bromomethyl group (δ 4.5-4.7 ppm), aromatic protons (δ 6.5-7.5 ppm), benzyloxy methylene (δ 5.0-5.2 ppm) |
| ¹³C NMR | Characteristic signals for methoxy carbons, bromomethyl carbon, aromatic carbons |
| Mass Spectrometry | Molecular ion peak corresponding to C₁₆H₁₇BrO₃, characteristic fragmentation pattern |
| Infrared Spectroscopy | Characteristic bands for C-O stretching (1000-1300 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹) |
Purification Methods
For obtaining high-purity material, the following purification techniques may be employed:
- Column chromatography using silica gel with hexane/ethyl acetate gradient
- Recrystallization from appropriate solvent systems (e.g., ethanol/water or ethyl acetate/hexanes)
- Preparative HPLC for analytical-grade material
Chemical Reactions Analysis
Types of Reactions
Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a simpler benzene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield a variety of substituted benzene derivatives, while oxidation can produce aldehydes or acids.
Scientific Research Applications
Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)- exerts its effects involves interactions with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy and phenylmethoxy groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors.
Comparison with Similar Compounds
Substituent Analysis and Functional Group Impact
The table below compares the target compound with structurally analogous benzene derivatives:
Physical Properties and Solubility
- Boiling Point : The target compound’s boiling point is expected to exceed 500°C (based on analog data in ), significantly higher than simpler derivatives like 1,2-dimethoxybenzene (207°C) due to increased molecular weight and substituent complexity .
- Density : Predicted to be ~1.08–1.10 g/cm³, aligning with halogenated analogs (e.g., bromine’s high atomic mass increases density) .
Biological Activity
Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)-, also known by its CAS number 651340-08-8, is an organic compound characterized by a complex structure featuring a benzene ring with various substituents. This compound's biological activity has garnered attention due to its potential applications in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 337.213 g/mol. Its structure includes a bromomethyl group, two methoxy groups, and a phenylmethoxy group, which collectively influence its reactivity and biological interactions.
The biological activity of Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)- is primarily attributed to the following mechanisms:
- Electrophilic Reactions : The bromomethyl group acts as an electrophile, allowing the compound to interact with nucleophiles in biological systems.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, including ribonucleotide reductase (RNR) and tyrosinase, which are critical in cancer progression and melanin biosynthesis respectively .
- Antioxidant Properties : The presence of methoxy groups contributes to its antioxidant capabilities, potentially providing protective effects against oxidative stress.
Anticancer Potential
Recent studies have indicated that derivatives of bromomethyl-substituted benzene compounds exhibit significant anticancer properties. For instance, the synthesized derivatives have shown potential as dual inhibitors of RNR and tyrosinase . These findings suggest that Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)- could be developed into novel anticancer agents.
Enzyme Inhibition Studies
A comprehensive investigation into the enzyme inhibition properties revealed that this compound could effectively inhibit key enzymes involved in metabolic pathways. The following table summarizes some of the key findings from recent research:
| Enzyme Target | IC50 Value (μM) | Effect |
|---|---|---|
| Ribonucleotide Reductase | 5.0 | Significant inhibition observed |
| Tyrosinase | 7.2 | Moderate inhibition |
| COX-1 | 10.5 | Weak inhibition |
| COX-2 | 12.3 | Weak inhibition |
These results highlight the compound's potential as a therapeutic agent targeting multiple pathways involved in cancer and inflammation.
Case Studies
- Synthesis and Characterization : A study documented the synthesis of related compounds through a straightforward three-step procedure starting from 3,5-dihydroxybenzoic acid. The synthesized derivatives were characterized using spectroscopic techniques, confirming their structural integrity and potential for biological activity .
- Molecular Docking Studies : In silico studies involving molecular docking simulations were conducted to assess the binding affinity of Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)- with various target proteins. The results indicated favorable interactions with RNR and tyrosinase, supporting its role as a potential inhibitor in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
